molecular formula C21H18N2O5 B13410280 (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid

Cat. No.: B13410280
M. Wt: 378.4 g/mol
InChI Key: VVUAQPXBYDYTDF-MSOLQXFVSA-N
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Description

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a complex organic compound that features a phenanthrene moiety attached to a piperazine ring, which is further substituted with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenanthrene-3-carbonyl chloride, which is then reacted with a piperazine derivative. Subsequent steps would involve the introduction of the carboxylic acid groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound could be investigated for its potential as a ligand for various receptors or enzymes. Its structural features might enable it to interact with specific biological targets, leading to potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid might include other piperazine derivatives or phenanthrene-containing molecules. Examples could include:

  • 1-(phenanthrene-3-carbonyl)piperazine
  • 2,3-dicarboxyphenanthrene
  • Piperazine-2,3-dicarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of both the phenanthrene moiety and the piperazine ring, along with the carboxylic acid groups, gives it distinct chemical and biological properties that set it apart from similar compounds.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1

InChI Key

VVUAQPXBYDYTDF-MSOLQXFVSA-N

Isomeric SMILES

C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2

Origin of Product

United States

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